molecular formula C22H21ClFN5O2S B2847217 1-(4-Chlorophenyl)-3-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea CAS No. 897620-77-8

1-(4-Chlorophenyl)-3-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

Cat. No. B2847217
CAS RN: 897620-77-8
M. Wt: 473.95
InChI Key: MLPFNWKIYPOZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C22H21ClFN5O2S and its molecular weight is 473.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Effects

  • The compound has been studied for its potential in modulating serotonin receptors, specifically 5-HT2C receptors, which can induce penile erections in rats (Millan et al., 1997).
  • Research on similar urea derivatives has demonstrated promising antitumor activities, indicating potential applications in cancer research (Ling et al., 2008).

Antifungal and Antimicrobial Applications

  • Certain urea derivatives have shown effectiveness against fungal infections, suggesting the compound's relevance in antifungal research (Mishra et al., 2000).
  • Research indicates that this class of compounds may have antimicrobial properties, which can be leveraged in the development of new antibiotics (Deshmukh et al., 2017).

Structural and Synthesis Studies

  • The compound has been a subject of structural characterization and synthesis studies, essential for understanding its chemical properties and potential for modification (Kariuki et al., 2021).

Applications in Drug Development

  • It has been used in the development of potential drugs for treating diseases associated with fatty acid amide hydrolase (FAAH) (Gur Maz et al., 2022).
  • The compound is part of studies exploring its utility in creating new antifungal agents with specific physicochemical properties (Volkova et al., 2020).
  • Its derivatives have been evaluated for anti-TMV and antimicrobial activities, highlighting its potential in agricultural applications (Reddy et al., 2013).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN5O2S/c23-15-1-5-17(6-2-15)25-21(31)27-22-26-18(14-32-22)13-20(30)29-11-9-28(10-12-29)19-7-3-16(24)4-8-19/h1-8,14H,9-13H2,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPFNWKIYPOZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.